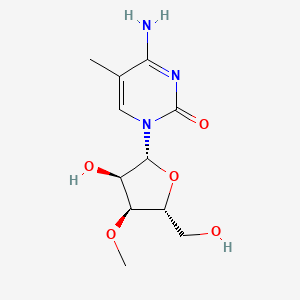
3'-O-Methyl-5-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-O-Methyl-5-methylcytidine is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Biology Research
The incorporation of 3'-O-Me-5-mC into oligonucleotides has been shown to enhance hybridization efficiency and stability. This modification can improve the performance of probes and primers in various assays, including quantitative PCR (qPCR) and in situ hybridization. The hydrophobic nature of the methyl groups helps to stabilize the duplex formation, which is critical for accurate detection and quantification of nucleic acids.
Benefits in Oligonucleotide Design
- Increased Thermal Stability : The presence of methyl groups raises the melting temperature (T_m) of oligonucleotides, facilitating better hybridization under stringent conditions.
- Reduced Secondary Structures : 3'-O-Me modifications can help overcome secondary structures in target nucleic acids that might hinder annealing during amplification processes.
- Enhanced Sensitivity : These modifications lead to improved sensitivity in qPCR assays, especially with challenging sequences.
Epigenetic Studies
3'-O-Me-5-mC plays a crucial role in epigenetic regulation by influencing DNA methylation patterns. It is involved in the modulation of gene expression through its effect on chromatin structure and function. Research indicates that methylated cytosines can recruit specific proteins that alter chromatin dynamics, thereby regulating transcriptional activity.
Research Findings
- Studies have demonstrated that oligonucleotides containing 3'-O-Me-5-mC can effectively probe methylation status at specific gene promoters, which is vital for understanding diseases like cancer where aberrant methylation patterns are prevalent .
- The dynamic interplay between methylation and demethylation processes mediated by TET proteins has been linked to various biological outcomes, including cellular differentiation and response to environmental stimuli .
Therapeutic Applications
The therapeutic potential of 3'-O-Me-5-mC is being explored in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules leverage the modification to enhance their stability, reduce immunogenicity, and improve target specificity.
Case Studies
- Antisense Oligonucleotides : Clinical applications include mipomersen (Kynamro®), which utilizes modified nucleotides to reduce immune responses while effectively targeting mRNA for degradation. This approach minimizes off-target effects and enhances therapeutic efficacy .
- Gene Therapy : Modified RNA platforms using 3'-O-Me-5-mC have shown promise in gene therapy applications by facilitating sustained expression of therapeutic genes. For instance, self-amplifying RNA constructs incorporating this modification have demonstrated robust expression profiles in vivo .
Eigenschaften
CAS-Nummer |
2086327-74-2 |
|---|---|
Molekularformel |
C11H17N3O5 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-7(16)8(18-2)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
NQWWPNJIDJMFGO-FDDDBJFASA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O |
Sequenz |
N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















